
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have therapeutic implications for a variety of neurological and psychiatric disorders.
作用机制
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and plays an important role in regulating neuronal activity. By increasing GABA levels, this compound can have a calming and inhibitory effect on neuronal activity, which can be beneficial in a variety of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained inhibition of GABA-AT. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a relatively short shelf-life, which can limit its use in long-term studies.
未来方向
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide. One area of interest is the development of more effective formulations or delivery methods to improve its solubility and stability. Another area of interest is the exploration of its therapeutic potential in additional neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in the development of more selective and potent inhibitors of GABA-AT, which could have even greater therapeutic potential.
合成方法
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials to the final product. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions and purification methods to ensure high purity and yield.
科学研究应用
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-7-11(2-3-11)13-9(18)5-17-10(14-15-16-17)8-1-4-19-6-8/h1,4,6H,2-3,5H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZOMPLEONVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN2C(=NN=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

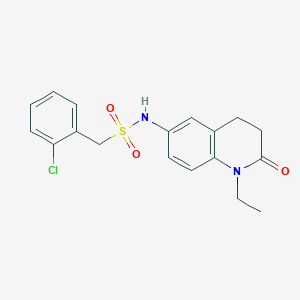
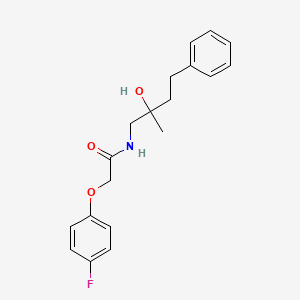



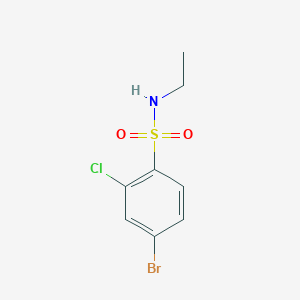
![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
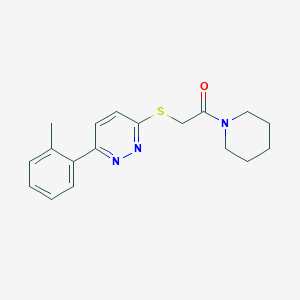
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)

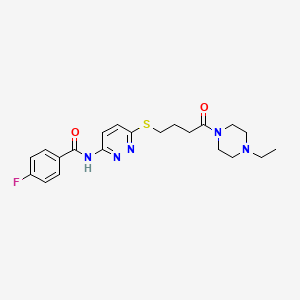

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)